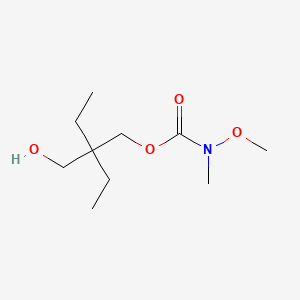
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is a chemical compound with the molecular formula C7H16O2. It is known for its various applications in scientific research and industry. This compound is also referred to by other names such as DEP, Prenderol, and 2,2-Diethyl-1,3-propanediol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate under specific conditions. The reaction is catalyzed by a base such as sodium methoxide, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-propanediol, such as aldehydes, acids, and substituted carbamates .
Scientific Research Applications
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethyl-1,3-propanediol
- 3,3-Dimethylol pentane
- 2,2-Diethylpropane-1,3-diol
Uniqueness
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
25652-10-2 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[2-ethyl-2-(hydroxymethyl)butyl] N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-10(6-2,7-12)8-15-9(13)11(3)14-4/h12H,5-8H2,1-4H3 |
InChI Key |
YWQOTUHPZDSZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)COC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


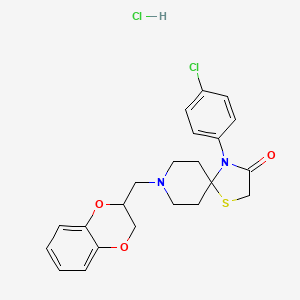
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
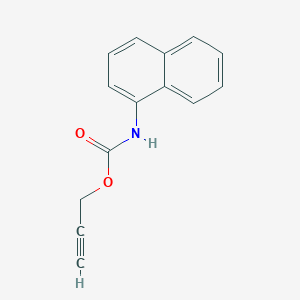

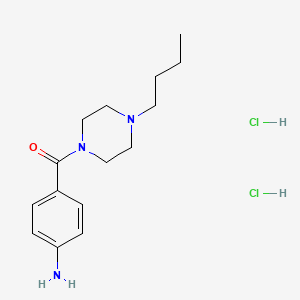
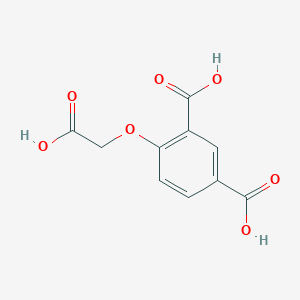
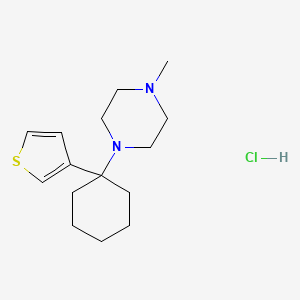
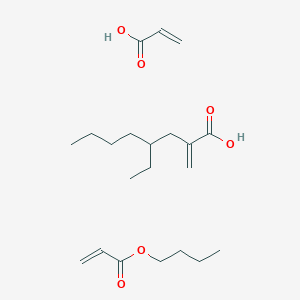
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
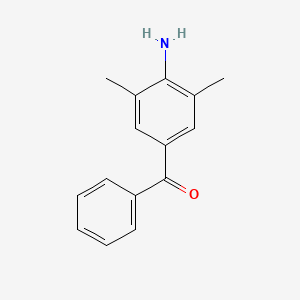
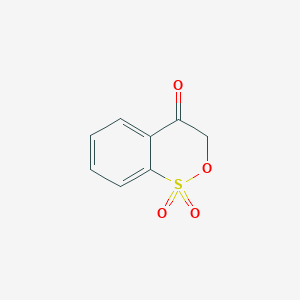
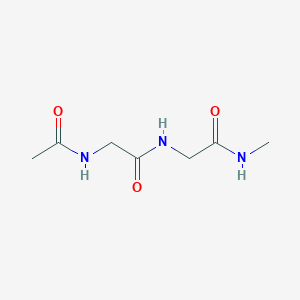
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
